
Lanthanum Phosphide Sputtering Target
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum Phosphide Sputtering Target is a high-purity material used primarily in the semiconductor industry for thin film deposition. The compound, with the chemical formula LaP, is known for its high density and small average grain sizes, making it ideal for applications in chemical vapor deposition (CVD) and physical vapor deposition (PVD) processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum Phosphide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and phosphorus at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, Lanthanum Phosphide Sputtering Targets are produced by melting and casting lanthanum to form an ingot, which is then forged and machined into the desired shape. The targets are often analyzed using techniques such as X-Ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum Phosphide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form lanthanum oxide and phosphorus pentoxide. In reduction reactions, it can be reduced to elemental lanthanum and phosphorus .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions are typically carried out at high temperatures to facilitate the breaking and forming of bonds .
Major Products: The major products formed from these reactions include lanthanum oxide (La2O3) and phosphorus pentoxide (P2O5) in oxidation reactions, and elemental lanthanum and phosphorus in reduction reactions .
Applications De Recherche Scientifique
Lanthanum Phosphide Sputtering Targets have a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which Lanthanum Phosphide Sputtering Targets exert their effects is through the sputtering process. In this process, ions from a plasma are accelerated towards the target, causing atoms from the target material to be ejected and deposited onto a substrate. This allows for the formation of thin films with precise control over thickness and composition .
Comparaison Avec Des Composés Similaires
Lanthanum Oxide (La2O3): Used in similar applications but has different chemical properties and reactivity.
Lanthanum Nitride (LaN): Another lanthanum-based compound used in thin film deposition.
Lanthanum Sulfide (La2S3): Used in various industrial applications but has different physical and chemical properties compared to Lanthanum Phosphide.
Uniqueness: Lanthanum Phosphide is unique due to its specific chemical composition and properties, which make it particularly suitable for high-purity thin film deposition in semiconductor applications. Its ability to form stable, high-density films with small grain sizes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
LaP |
|---|---|
Poids moléculaire |
169.8792 g/mol |
Nom IUPAC |
lanthanum(3+);phosphorus(3-) |
InChI |
InChI=1S/La.P/q+3;-3 |
Clé InChI |
AQUUSAXWIKFCTA-UHFFFAOYSA-N |
SMILES canonique |
[P-3].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)
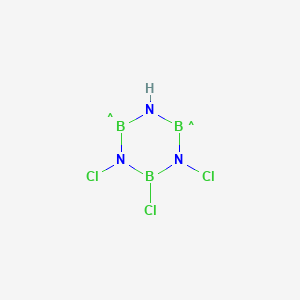

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
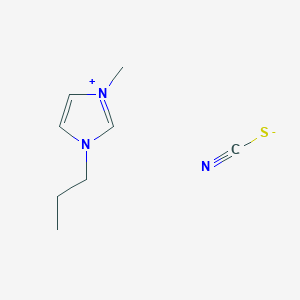
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
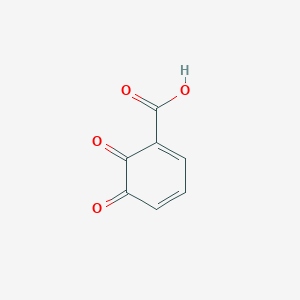
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)

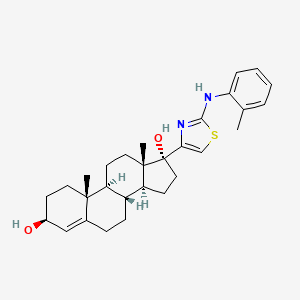
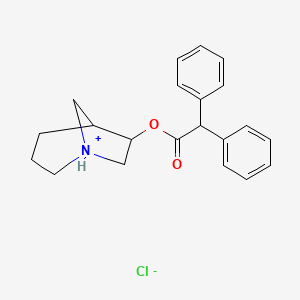
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

